2,6-dimethoxy-N-methylbenzamide
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Overview
Description
2,6-dimethoxy-N-methylbenzamide: is a chemical compound with the molecular formula C10H13NO3. Its systematic name reflects its structure: a benzene ring with two methoxy (OCH3) groups at positions 2 and 6, along with an amide functional group (CONHCH3) attached to the benzene ring. The compound’s CAS number is 21864-68-6 .
Preparation Methods
Synthetic Routes: The synthetic preparation of 2,6-dimethoxy-N-methylbenzamide involves several steps. One common approach is via the reaction of 2,6-dimethoxyaniline with methyl chloroformate (CH3OCOCl) or methyl chloroacetate (CH3COCH2Cl) to form the amide linkage . The reaction proceeds as follows:
2,6-dimethoxyaniline+methyl chloroformate→this compound
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Chemical Reactions Analysis
Reactivity:
2,6-dimethoxy-N-methylbenzamide: can undergo various chemical reactions due to its functional groups. Some notable reactions include:
Substitution Reactions: The amide functional group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction processes.
Acylation: The amide group can be acylated using acyl chlorides or anhydrides.
Substitution: Reagents like ammonia or primary amines can replace the chlorine atom in the amide group, yielding substituted amides.
Oxidation: Mild oxidants like hydrogen peroxide (HO) can convert the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) can reduce the nitro group to an amine.
Scientific Research Applications
2,6-dimethoxy-N-methylbenzamide: finds applications in various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers study its interactions with biological targets.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which 2,6-dimethoxy-N-methylbenzamide exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these pathways comprehensively.
Comparison with Similar Compounds
While 2,6-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern, other related compounds include:
- 2,3-dimethoxy-N-methylbenzamide
- 3,5-dimethoxy-N-methylbenzamide
- 3,5-dimethoxy-4-methylbenzamide
Properties
CAS No. |
21864-68-6 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2,6-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)9-7(13-2)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,11,12) |
InChI Key |
MHEJRFLROTWAKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
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